molecular formula C13H9N3O B12893053 2-Amino-4-(furan-2-yl)-6-methylbenzene-1,3-dicarbonitrile CAS No. 219616-98-5

2-Amino-4-(furan-2-yl)-6-methylbenzene-1,3-dicarbonitrile

Cat. No.: B12893053
CAS No.: 219616-98-5
M. Wt: 223.23 g/mol
InChI Key: DITSTDNHJISUMT-UHFFFAOYSA-N
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Description

2-Amino-4-(furan-2-yl)-6-methylisophthalonitrile is a heterocyclic compound that features a furan ring, an amino group, and two nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(furan-2-yl)-6-methylisophthalonitrile typically involves multicomponent reactions. One common method is the reaction of aldehydes with malononitrile and β-ketoesters in the presence of a catalyst . This method is preferred due to its efficiency and high yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of efficient catalysts can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(furan-2-yl)-6-methylisophthalonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different derivatives.

    Reduction: The nitrile groups can be reduced to amines.

    Substitution: The amino group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Amines derived from the reduction of nitrile groups.

    Substitution: Substituted derivatives at the amino group.

Scientific Research Applications

2-Amino-4-(furan-2-yl)-6-methylisophthalonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(furan-2-yl)-6-methylisophthalonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways and targets can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(furan-2-yl)-6-methylisophthalonitrile is unique due to the presence of the furan ring, which imparts specific chemical properties and potential biological activities. Its combination of functional groups makes it a versatile compound for various applications.

Properties

CAS No.

219616-98-5

Molecular Formula

C13H9N3O

Molecular Weight

223.23 g/mol

IUPAC Name

2-amino-4-(furan-2-yl)-6-methylbenzene-1,3-dicarbonitrile

InChI

InChI=1S/C13H9N3O/c1-8-5-9(12-3-2-4-17-12)11(7-15)13(16)10(8)6-14/h2-5H,16H2,1H3

InChI Key

DITSTDNHJISUMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C#N)N)C#N)C2=CC=CO2

Origin of Product

United States

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